2-Fluoro-4'-nitrobenzophenone

Descripción general

Descripción

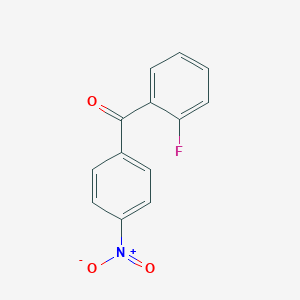

2-Fluoro-4’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3 and a molecular weight of 245.21 g/mol . It consists of two aromatic rings (phenyl groups) connected by a carbonyl group (C=O). One phenyl group has a fluorine atom attached at the 2-position, and a nitro group (NO2) attached at the 4-position of the other phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 2-Fluoro-4’-nitrobenzophenone can be achieved through several methods:

Nitration of 2-fluorobenzophenone: This method involves the nitration of 2-fluorobenzophenone using a mixture of nitric and sulfuric acids under controlled conditions.

Friedel-Crafts Acylation: Another common method is the Friedel-Crafts acylation, where an acyl group is introduced to the aromatic ring.

Industrial Production: Industrial production methods often involve the use of inexpensive raw materials and reagents to ensure high yield and purity.

Análisis De Reacciones Químicas

2-Fluoro-4’-nitrobenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of the nitro group, it can undergo nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can also participate in electrophilic aromatic substitution reactions, such as nitration and bromination.

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

In medicinal chemistry, 2-Fluoro-4'-nitrobenzophenone has been utilized in the synthesis of novel compounds with potential therapeutic effects. Notably, it has been investigated as a precursor for developing antitubercular agents, which are crucial in combating tuberculosis.

Case Study: Antitubercular Agents

- Synthesis Method: The compound is used to create derivatives that exhibit enhanced activity against Mycobacterium tuberculosis.

- Results: Preliminary studies indicate that certain derivatives show improved efficacy compared to existing treatments, highlighting the importance of fluorinated compounds in drug development.

Material Science Applications

The compound's unique properties make it valuable in material science. Its ability to participate in various chemical reactions allows for the synthesis of advanced materials with specific functionalities.

Applications:

- Synthesis of Aryl Diiodonium Compounds: These compounds are useful in organic synthesis, particularly in electrophilic aromatic substitution reactions.

- Material Development: The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations that are essential for creating complex organic molecules.

Reactions:

- Nucleophilic Substitution: The nitro group facilitates nucleophilic attacks, leading to the formation of new carbon-nitrogen bonds.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, providing access to amino derivatives that have diverse applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Synthesis of antitubercular agents | Improved efficacy against tuberculosis |

| Material Science | Development of advanced materials | Enhanced mechanical properties |

| Organic Synthesis | Intermediate for nucleophilic substitution | Formation of new carbon-nitrogen bonds |

| Reduction to amine derivatives | Access to diverse amino compounds |

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4’-nitrobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group (C=O) and the nitro group (NO2) play crucial roles in its reactivity. The compound can undergo nucleophilic substitution and reduction reactions, which are essential for its biological and chemical activities.

Comparación Con Compuestos Similares

2-Fluoro-4’-nitrobenzophenone can be compared with other similar compounds, such as:

2-Fluorobenzophenone: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

4-Nitrobenzophenone: Lacks the fluorine atom, affecting its overall reactivity and chemical properties.

2-Fluoro-4-nitrophenol: Similar in structure but differs in the position of the functional groups, leading to different reactivity and applications.

The uniqueness of 2-Fluoro-4’-nitrobenzophenone lies in the combination of the fluorine and nitro groups, which impart distinct chemical properties and reactivity.

Actividad Biológica

2-Fluoro-4'-nitrobenzophenone is a compound of interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data tables and case studies.

This compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions. The presence of both the fluoro and nitro groups on the benzophenone structure contributes to its unique chemical reactivity and biological profile. The synthesis typically involves the reaction of 4-nitrobenzoyl chloride with arylboronic acids, yielding high yields of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluoro and nitro substituents can modulate the compound's reactivity, influencing its binding affinity to enzymes and receptors. This interaction may lead to inhibition of certain enzymatic pathways or modulation of receptor activity, resulting in various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against both rifampicin-sensitive and resistant strains of M. tuberculosis H37Rv . This suggests potential for development as an antitubercular agent.

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. In animal models, certain derivatives demonstrated protective effects in seizure tests, indicating that modifications in the structure could enhance anticonvulsant efficacy . The fluorine substitution was noted to improve activity compared to non-fluorinated analogs.

Safety Profile

In vitro studies assessing cytotoxicity revealed that some derivatives of this compound displayed low toxicity in Vero cell lines, suggesting a favorable safety profile for further development in therapeutic applications .

Data Table: Summary of Biological Activities

| Activity | MIC (μg/mL) | Tested Strains | Notes |

|---|---|---|---|

| Antitubercular | 4 | M. tuberculosis H37Rv | Effective against rifampicin-resistant strains |

| Anticonvulsant | N/A | Mouse models (MES test) | Fluorine substitution enhances activity |

| Cytotoxicity | N/A | Vero cell line | Low toxicity observed |

Case Studies

- Antitubercular Activity : A study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, finding that compound 3m exhibited potent activity against M. tuberculosis, with an MIC value comparable to existing treatments .

- Anticonvulsant Evaluation : In a pharmacological study, derivatives were tested for their ability to protect against seizures induced by maximal electroshock (MES). The results indicated that certain fluorinated compounds provided significant protection at doses that were well tolerated by the subjects .

Propiedades

IUPAC Name |

(2-fluorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVWICCHGJHKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356610 | |

| Record name | 2-FLUORO-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-85-9 | |

| Record name | 2-FLUORO-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.